5-Ethyl-2-(2-methoxyanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione 5-Ethyl-2-(2-methoxyanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione
Brand Name: Vulcanchem
CAS No.: 107235-68-7
VCID: VC0403757
InChI: InChI=1S/C18H25N3O3/c1-5-9-12(3)18(6-2)15(22)20-17(21-16(18)23)19-13-10-7-8-11-14(13)24-4/h7-8,10-12H,5-6,9H2,1-4H3,(H2,19,20,21,22,23)
SMILES: CCCC(C)C1(C(=O)NC(=NC1=O)NC2=CC=CC=C2OC)CC
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4g/mol

5-Ethyl-2-(2-methoxyanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione

CAS No.: 107235-68-7

Main Products

VCID: VC0403757

Molecular Formula: C18H25N3O3

Molecular Weight: 331.4g/mol

5-Ethyl-2-(2-methoxyanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione - 107235-68-7

CAS No. 107235-68-7
Product Name 5-Ethyl-2-(2-methoxyanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione
Molecular Formula C18H25N3O3
Molecular Weight 331.4g/mol
IUPAC Name 5-ethyl-2-(2-methoxyanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione
Standard InChI InChI=1S/C18H25N3O3/c1-5-9-12(3)18(6-2)15(22)20-17(21-16(18)23)19-13-10-7-8-11-14(13)24-4/h7-8,10-12H,5-6,9H2,1-4H3,(H2,19,20,21,22,23)
Standard InChIKey PLOQXXAFFUDKTF-UHFFFAOYSA-N
Isomeric SMILES CCCC(C)C1(C(=O)NC(=NC1=O)NC2=CC=CC=C2OC)CC
SMILES CCCC(C)C1(C(=O)NC(=NC1=O)NC2=CC=CC=C2OC)CC
Canonical SMILES CCCC(C)C1(C(=O)NC(=NC1=O)NC2=CC=CC=C2OC)CC
PubChem Compound 663283
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator